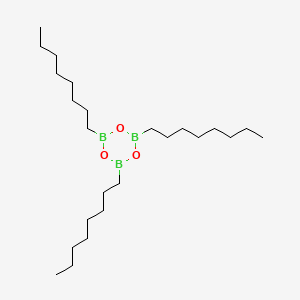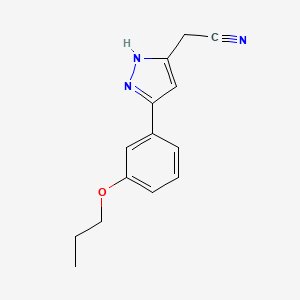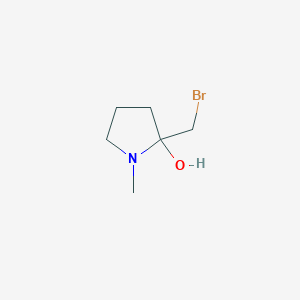
2-(Bromomethyl)-1-methylpyrrolidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is an organic compound that belongs to the class of brominated pyrrolidines. This compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which also contains a hydroxyl group and a methyl group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyrrolidin-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method allows for better control of reaction conditions and improved yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in such processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-methylpyrrolidin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-methylpyrrolidin-2-ol.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator in bromination.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted pyrrolidines.
Oxidation: Yields 2-bromomethyl-1-methylpyrrolidin-2-one.
Reduction: Produces 1-methylpyrrolidin-2-ol.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-methylpyrrolidin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The hydroxyl group in the compound can also engage in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar bromomethyl group but different ring structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is unique due to its combination of a bromomethyl group, a hydroxyl group, and a pyrrolidine ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and various chemical transformations.
Propriétés
Formule moléculaire |
C6H12BrNO |
|---|---|
Poids moléculaire |
194.07 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-methylpyrrolidin-2-ol |
InChI |
InChI=1S/C6H12BrNO/c1-8-4-2-3-6(8,9)5-7/h9H,2-5H2,1H3 |
Clé InChI |
BEGUOTPURFZSCI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



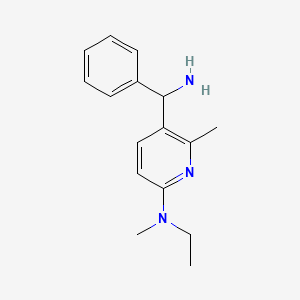

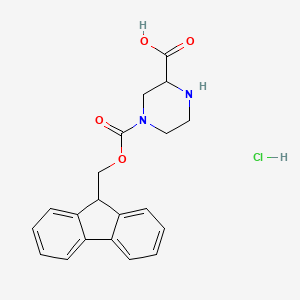
![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
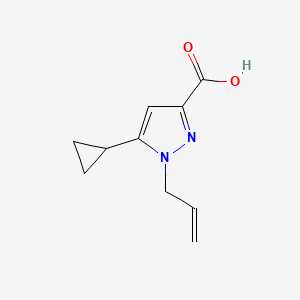
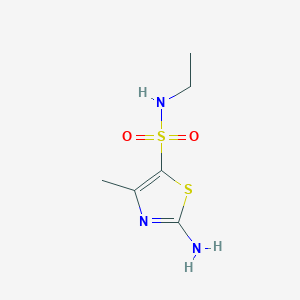
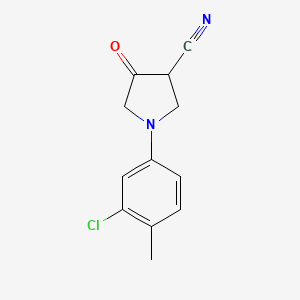

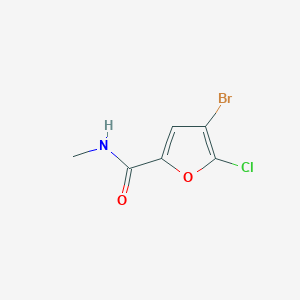
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)

